1-(Chloromethyl)-3-propylbenzene

Catalog No.
S13587194
CAS No.
M.F
C10H13Cl
M. Wt
168.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-3-propylbenzene

Product Name

1-(Chloromethyl)-3-propylbenzene

IUPAC Name

1-(chloromethyl)-3-propylbenzene

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

InChI

InChI=1S/C10H13Cl/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3

InChI Key

DORJRWIFNFLSDA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CCl

1-(Chloromethyl)-3-propylbenzene, also known as 3-chloropropylbenzene, is an organic compound characterized by a benzene ring substituted with a propyl group at the meta position (C-3) and a chloromethyl group (-CH2Cl) at the ortho position (C-1). Its molecular formula is C₉H₁₁Cl, and it has a molar mass of approximately 168.64 g/mol. This compound is part of the larger family of alkyl-substituted aromatic compounds, which are significant in both industrial and research applications.

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  • Electrophilic Aromatic Substitution: The presence of the propyl group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization at other positions on the ring. For example, reactions with electrophiles such as bromine or nitrating agents can yield polysubstituted derivatives .
  • Radical Reactions: Under certain conditions, such as exposure to light or heat, 1-(chloromethyl)-3-propylbenzene may undergo radical reactions that can lead to the formation of various products through mechanisms like halogenation or polymerization .
  • Several methods can be employed to synthesize 1-(Chloromethyl)-3-propylbenzene:

    • Alkylation of Chlorobenzene: One common method involves the alkylation of chlorobenzene with propylene in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for selective substitution at the meta position.
    • Direct Chlorination: Another approach is direct chlorination of propylbenzene using chlorine gas under UV light or heat, which can yield a mixture of products including 1-(Chloromethyl)-3-propylbenzene. Subsequent purification steps would be necessary to isolate the desired compound .
    • Grignard Reaction: A more complex synthesis could involve forming a Grignard reagent from propyl bromide and reacting it with benzaldehyde followed by chlorination of the resulting alcohol.

    1-(Chloromethyl)-3-propylbenzene finds applications in various fields:

    • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Material Science: Its derivatives are explored for use in polymer chemistry, particularly in creating specialty polymers with desired properties.
    • Research: This compound is utilized in organic synthesis for developing new chemical entities and studying reaction mechanisms involving aromatic compounds.

    Interaction studies involving 1-(Chloromethyl)-3-propylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex molecules. Additionally, its interactions within biological systems remain an area for future research, particularly concerning its effects on cellular processes and potential toxicity.

    Similar Compounds

    Several compounds share structural similarities with 1-(Chloromethyl)-3-propylbenzene. Here are a few notable examples:

    Compound NameStructure DescriptionUnique Features
    1-Chloro-2-propylbenzeneChlorine at ortho position relative to propyl groupMore sterically hindered than meta position
    1-Chloro-4-propylbenzeneChlorine at para position relative to propyl groupLess reactive due to para substitution
    3-ChloropropylanilineAmino group instead of propyl on benzeneExhibits different biological activity
    1-(Bromomethyl)-3-propylbenzeneBromine instead of chlorineIncreased reactivity due to better leaving group
    PropylbenzeneNo halogen substituentBase structure without functional groups

    These compounds illustrate variations in substitution patterns that affect reactivity and biological activity, highlighting the uniqueness of 1-(Chloromethyl)-3-propylbenzene in its potential applications and interactions.

    XLogP3

    3.6

    Exact Mass

    168.0705781 g/mol

    Monoisotopic Mass

    168.0705781 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 08-10-2024

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